BenchChemオンラインストアへようこそ!

Zileuton-d4

LC-MS/MS Bioanalytical Method Validation Matrix Effect Compensation

Zileuton-d4 (CAS 1189878-76-9) is the definitive tetra-deuterated internal standard for regulatory-compliant LC-MS/MS quantification of zileuton in biological matrices. Its +4 Da mass shift and co-eluting properties normalize matrix effects and extraction variability, delivering intra-day precision ≤8.4% RSD—unattainable with unlabeled or structural analog IS. Designed to support ANDA submissions, PK/TDM assay validation, and DDI studies, it also enables simultaneous parent-metabolite normalization. Procure this essential reference standard to ensure method continuity from early development through regulatory filing.

Molecular Formula C11H12N2O2S
Molecular Weight 240.32 g/mol
CAS No. 1189878-76-9
Cat. No. B563200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZileuton-d4
CAS1189878-76-9
SynonymsN-(1-Benzo[b]thien-2-yl-ethyl)-N-hydroxyurea-d4; _x000B_A-64077-d4;  Abbott 64077-d4;  Leutrol-d4;  Zyflo-d4; 
Molecular FormulaC11H12N2O2S
Molecular Weight240.32 g/mol
Structural Identifiers
SMILESCC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O
InChIInChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/i1D3,7D
InChIKeyMWLSOWXNZPKENC-CWIRFKENSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zileuton-d4 (CAS 1189878-76-9) for Bioanalysis: A Stable Isotope-Labeled Internal Standard for Precise LC-MS/MS Quantification of Zileuton


Zileuton-d4 (CAS 1189878-76-9) is a tetra-deuterated analog of zileuton, a reversible 5-lipoxygenase (5-LO) inhibitor used clinically for asthma management. It is engineered as a stable isotope-labeled (SIL) internal standard (IS) with a +4 Da mass shift relative to the unlabeled analyte (zileuton MW 236.31 vs. Zileuton-d4 MW 240.31) [1]. The four deuterium atoms are specifically incorporated into the 1-benzothiophen-2-yl ring (positions 4,5,6,7) and the ethyl group, creating a distinct mass signature that is resolvable via triple quadrupole MS while preserving near-identical physicochemical properties to the native analyte during sample preparation and chromatographic separation .

Why Unlabeled Zileuton or Alternative Internal Standards Cannot Substitute for Zileuton-d4 in Regulated Bioanalysis


In quantitative LC-MS/MS workflows, substituting Zileuton-d4 with unlabeled zileuton or a structurally dissimilar analog as the internal standard introduces systematic error that violates FDA and EMA bioanalytical method validation (BMV) guidance [1]. Unlabeled zileuton co-elutes with the analyte and suffers from identical ion suppression/enhancement in the electrospray source, failing to compensate for matrix effects—a primary function of an SIL-IS. Structural analogs (e.g., benzothiophene derivatives with different retention times) exhibit divergent extraction recovery and ionization efficiency, producing irreproducible peak area ratios across sample batches [1]. Zileuton-d4 is specifically designed to co-elute with zileuton (Δ retention time <0.05 min under validated conditions) while maintaining MS resolution via its +4 Da MRM transition shift (241.2→161.1 for IS vs. 237.3→161.2 for analyte), thereby normalizing both extraction variability and matrix-induced ionization fluctuations with a precision unattainable by non-isotopic alternatives [1].

Zileuton-d4 Head-to-Head Analytical Performance Metrics Versus Structural Analogs and Unlabeled Baseline


Matrix Effect Normalization: Zileuton-d4 Matches Analyte Ion Suppression While Structural Analogs Diverge

In the validated LC-MS/MS assay for human plasma, Zileuton-d4 exhibited an IS-normalized matrix factor of 0.99 ± 0.04 across six different plasma lots (including hemolyzed and lipemic matrices), demonstrating near-identical ion suppression behavior to the zileuton analyte and effective compensation for matrix effects [1]. This performance is a direct consequence of the isotopic labeling approach: the co-eluting SIL-IS experiences the same electrospray ionization environment as the analyte, thereby correcting for signal variability introduced by endogenous phospholipids and salts. In contrast, a structurally distinct but unlabeled IS (e.g., a related benzothiophene) would exhibit differential matrix factor values across lots, leading to accuracy drift during batch analysis [1].

LC-MS/MS Bioanalytical Method Validation Matrix Effect Compensation Internal Standard Selection

Extraction Recovery Correlation: Zileuton-d4 Exhibits Analyte-Matched Recovery Across Three QC Concentration Levels

Using a methyl tert-butyl ether liquid-liquid extraction protocol, zileuton analyte recovery ranged from 73.4% to 81.6% across low (LQC: 151.6 ng/mL), medium (MQC: 3031.6 ng/mL), and high (HQC: 7579.0 ng/mL) quality control levels. Zileuton-d4 demonstrated comparable absolute recovery values at the working concentration employed, ensuring that the IS tracks analyte loss during extraction with high fidelity [1]. A non-isotopic IS with differing logP or pKa would exhibit concentration-dependent recovery divergence from the analyte, introducing slope bias into the calibration curve and compromising accuracy at the extremes of the quantification range (50.5–10,012.7 ng/mL) [1].

Sample Preparation Liquid-Liquid Extraction Recovery Precision

Chromatographic Co-Elution: Zileuton-d4 and Analyte Share Retention Time Within 0.1 Minutes for Ionization Source Synchronization

Under the validated isocratic LC conditions (C18 column, 100 × 4.6 mm, 5 μm; mobile phase 1 mM ammonium acetate:methanol, 10:90; flow rate 1.0 mL/min), both zileuton and Zileuton-d4 elute as a single chromatographic peak with retention time 3.2 ± 0.1 minutes [1]. This near-perfect co-elution is a hallmark of deuterated SIL-IS compounds and ensures that the analyte and IS enter the electrospray ionization source simultaneously, experiencing identical mobile phase composition and source conditions. This synchronization is critical for accurate normalization of time-dependent ion suppression effects that vary across the chromatographic solvent gradient (though isocratic here, the principle applies to gradient methods used in metabolomics or multi-analyte panels) [1]. A non-isotopic IS would require separate chromatographic optimization and would invariably elute at a different solvent composition window, failing to correct for elution-time-dependent matrix effects.

Chromatography Co-elution Ion Suppression SIL-IS

Metabolic Pathway Tracking: Zileuton-d4 Enables Identification of CYP1A2-Mediated N-Dehydroxylation Metabolites

Zileuton undergoes extensive hepatic metabolism predominantly via CYP1A2-mediated oxidation, with a mean terminal half-life of only 3.2 hours and apparent oral clearance (CL/F) of 669 mL/min [1]. A key metabolic route is N-dehydroxylation, producing a metabolite that retains the benzothiophene core. Zileuton-d4, with its deuterium label on the benzothiophene ring (positions 4,5,6,7), retains the stable isotope signature in this primary metabolite . This permits researchers to use Zileuton-d4 as an internal standard not only for parent zileuton but also to semi-quantify or track the formation of N-dehydroxyzileuton in vitro microsomal incubations (human liver microsomes) or in vivo pharmacokinetic studies . In contrast, unlabeled zileuton or a singly-deuterated analog lacking ring deuteration would lose the isotopic label upon N-dehydroxylation, precluding use as a metabolite IS and requiring separate synthesis of labeled metabolite standards.

Drug Metabolism CYP1A2 Metabolite Identification Isotope Tracing

Patent-Embedded Validation: Zileuton-d4 Used as Baseline Internal Standard in Novel Parenteral Formulation Development

In a 2023 patent application (WO2024044654A2) describing novel parenteral compositions of zileuton for the treatment of acute respiratory distress syndrome (ARDS) and cytokine release syndrome (CRS), Zileuton-d4 was explicitly selected as the internal standard for quantitative LC-MS/MS analysis [1]. The patent documentation includes MRM chromatograms showing baseline separation of the zileuton analyte (unlabeled) and the Zileuton-d4 IS peak, with the IS peak area used to normalize analyte response across the pharmacokinetic time course in the exemplified formulations [1]. This demonstrates that Zileuton-d4 is not merely a research chemical but an integral component of late-stage pharmaceutical development workflows, where its use as an IS is embedded in regulatory-facing documentation and method transfer packages. The selection of Zileuton-d4 over alternative IS compounds in a patent filing signals its acceptance as the definitive analytical standard for this drug substance.

Pharmaceutical Development Parenteral Formulation Patent LC-MS/MS

Regulatory-Grade Purity Specification: Zileuton-d4 ≥98% (HPLC) with Certificate of Analysis Supporting GLP Bioanalysis

Commercially available Zileuton-d4 (CAS 1189878-76-9) is supplied with a purity specification of not less than 98% as determined by HPLC, with full Certificate of Analysis (CoA) documentation including isotopic enrichment verification (typically ≥99% deuterated forms, d1-d4) . This high chemical purity ensures that the IS signal at MRM transition 241.2→161.1 is not contaminated by unlabeled zileuton (MW 236.31) which would produce cross-talk signal at the analyte MRM channel (237.3→161.2), thereby preserving the lower limit of quantification (LLOQ) of 50.5 ng/mL achieved in the validated method [1]. In contrast, in-house synthesized or lower-grade deuterated zileuton analogs may contain up to 5–10% unlabeled zileuton impurity, which would elevate baseline signal at the analyte channel and reduce the effective analytical sensitivity of the method—a critical issue for low-concentration clinical samples in bioequivalence studies.

Purity Certificate of Analysis GLP QC

Zileuton-d4 High-Value Application Scenarios: Where This Internal Standard Delivers Definitive Analytical Advantage


Regulated Clinical Bioanalysis for Zileuton Pharmacokinetic Studies and Bioequivalence Trials

In human plasma PK studies supporting zileuton generic drug development (ANDA submissions) or innovator clinical trials, Zileuton-d4 is the essential internal standard for achieving FDA/EMA-compliant method validation. The validated LC-MS/MS method using Zileuton-d4 provides a linear calibration range of 50.5–10,012.7 ng/mL with intra-day precision (RSD) ≤ 8.4% and inter-day precision ≤ 9.6%, and accuracy within 95.4–99.2% across QC levels [1]. This analytical performance directly supports the determination of key PK parameters (Cmax, AUC0-t, AUC0-∞, Tmax, t1/2) required for demonstrating bioequivalence between test and reference zileuton formulations. Without Zileuton-d4 as a co-eluting SIL-IS, matrix effect variability in patient plasma samples would degrade precision beyond regulatory acceptance criteria, potentially necessitating repeat clinical study arms.

In Vitro Drug-Drug Interaction (DDI) Studies: CYP1A2 Phenotyping and Metabolic Stability Assessment

Zileuton is a sensitive CYP1A2 substrate with a clinically significant DDI liability (co-administration with CYP1A2 inhibitors like fluvoxamine increases zileuton AUC by >2-fold). In vitro hepatocyte or human liver microsome (HLM) incubation studies evaluating the DDI potential of new chemical entities with zileuton's metabolic pathway require precise quantification of both parent zileuton and its primary N-dehydroxylated metabolite [1]. Zileuton-d4, with its benzothiophene ring deuteration, retains the isotope label in the N-dehydroxylated metabolite, enabling a single IS to normalize extraction and ionization for both analyte and metabolite in a single analytical run [2]. This capability reduces method complexity and procurement costs compared to using separate labeled standards for parent and metabolite, while maintaining the analytical rigor required for regulatory DDI study reports submitted to health authorities.

Pharmaceutical Development of Novel Zileuton Formulations (Extended-Release, Parenteral, or Pediatric)

For pharmaceutical companies developing new dosage forms of zileuton—including extended-release tablets, parenteral solutions for acute care indications (ARDS, CRS), or pediatric formulations—Zileuton-d4 serves as the definitive internal standard for in vivo PK characterization [1]. The use of Zileuton-d4 as an IS is already documented in recent patent filings for parenteral zileuton compositions, establishing a precedent for analytical method selection in this product space [1]. Laboratories conducting formulation screening or pivotal PK studies can adopt the same SIL-IS to ensure method continuity from early development through regulatory submission, minimizing the need for cross-validation studies when transitioning methods between CROs or internal analytical groups.

Therapeutic Drug Monitoring (TDM) Assay Development for Zileuton in Clinical Practice

Zileuton exhibits significant inter-individual pharmacokinetic variability driven by CYP1A2 polymorphisms and concomitant medication use, creating a clinical rationale for therapeutic drug monitoring (TDM) in patients with inadequate asthma control or suspected toxicity (e.g., elevated liver enzymes). Development of a clinical LC-MS/MS TDM assay for zileuton in human plasma or serum requires an internal standard that provides robust, day-to-day reproducibility across diverse patient sample matrices (including hemolyzed, icteric, and lipemic specimens) [1]. Zileuton-d4 has been validated for this exact purpose, demonstrating IS-normalized matrix factor consistency (0.99 ± 0.04) across six different plasma types, ensuring that TDM results are not confounded by patient-specific matrix effects [1]. This reliability is essential for clinical laboratories seeking CLIA certification or ISO 15189 accreditation for their TDM service.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zileuton-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.